molecular formula C8H4Br2N2O B1630198 4,6-Dibromo-1H-indazole-3-carboxaldehyde CAS No. 885518-57-0

4,6-Dibromo-1H-indazole-3-carboxaldehyde

Cat. No.: B1630198
CAS No.: 885518-57-0
M. Wt: 303.94 g/mol
InChI Key: OMTFHDJTXYJYKN-UHFFFAOYSA-N
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Description

4,6-Dibromo-2H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family, characterized by the presence of two bromine atoms at positions 4 and 6, and an aldehyde group at position 3 on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-1H-indazole-3-carboxaldehyde typically involves the bromination of 2H-indazole derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to introduce bromine atoms at the desired positions on the indazole ring. The formylation step can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the brominated indazole with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaN3 in dimethyl sulfoxide (DMSO), KSR in ethanol.

Major Products Formed

    Oxidation: 4,6-Dibromo-2H-indazole-3-carboxylic acid.

    Reduction: 4,6-Dibromo-2H-indazole-3-methanol.

    Substitution: 4,6-Diazido-2H-indazole-3-carbaldehyde, 4,6-Dithiolate-2H-indazole-3-carbaldehyde.

Scientific Research Applications

Scientific Research Applications

The compound is primarily explored for its potential in medicinal chemistry and organic synthesis:

Medicinal Chemistry

4,6-Dibromo-1H-indazole-3-carboxaldehyde has been investigated for various therapeutic applications:

  • Anticancer Activity : Studies have shown that indazole derivatives can act as kinase inhibitors, which are crucial in cancer treatment. The compound serves as a precursor to synthesize more complex indazole derivatives that exhibit potent anticancer properties .
  • Antimicrobial Properties : Research indicates that brominated indazoles possess significant antimicrobial activity, making them candidates for developing new antibiotics.

Organic Synthesis

The compound serves as an important intermediate in synthesizing other biologically active molecules:

  • Building Block for Complex Molecules : It is utilized in the synthesis of polyfunctionalized indazoles, which are important in drug discovery .
  • Reactivity : The aldehyde group allows for further functionalization through oxidation to carboxylic acids or reduction to alcohols, expanding its utility in organic synthesis.

Industrial Applications

In industrial settings, this compound can be used for:

  • Material Science : Its unique properties make it suitable for developing novel materials and polymers.
  • Pharmaceutical Development : As a lead compound in drug formulation, it has potential applications in creating new therapeutic agents targeting various diseases.

Data Table: Comparison with Similar Compounds

Compound NameStructureKey Applications
This compoundStructureAnticancer, antimicrobial
4,6-Dichloro-1H-indazole-3-carboxaldehydeStructureAnticancer
4,6-Difluoro-1H-indazole-3-carboxaldehydeStructurePotential anti-inflammatory

Case Studies

  • Anticancer Activity Study :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indazole exhibit significant inhibition of specific kinases involved in cancer progression. The study highlighted the role of this compound as a precursor for synthesizing these derivatives .
  • Antimicrobial Research :
    • Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of various indazole derivatives against resistant bacterial strains. The results indicated that compounds derived from this compound exhibited superior activity compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-1H-indazole-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of bromine atoms and the aldehyde group can influence its reactivity and binding affinity to target molecules. Detailed studies on its mechanism of action are essential to understand its effects and optimize its use in various applications .

Comparison with Similar Compounds

4,6-Dibromo-2H-indazole-3-carbaldehyde can be compared with other similar compounds, such as:

    4,6-Dichloro-2H-indazole-3-carbaldehyde: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.

    4,6-Difluoro-2H-indazole-3-carbaldehyde:

    4,6-Diiodo-2H-indazole-3-carbaldehyde: Iodine atoms can influence its reactivity and interactions with biological targets.

The uniqueness of 4,6-Dibromo-1H-indazole-3-carboxaldehyde lies in its specific substitution pattern and the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its analogs .

Biological Activity

4,6-Dibromo-1H-indazole-3-carboxaldehyde is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of bromine substituents at positions 4 and 6 on the indazole ring, along with a carboxaldehyde group at position 3. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C_9H_6Br_2N_2O.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study: PAK1 Inhibition

  • A study identified indazole derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), a protein implicated in tumor progression. The compound demonstrated promising inhibitory activity against PAK1, suggesting its potential as a lead compound for developing anticancer therapies targeting this kinase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings:

  • In vitro assays have shown that this compound can inhibit the growth of specific bacteria, although detailed mechanisms remain to be fully elucidated .

The precise mechanism of action for this compound is not completely understood; however, it is hypothesized that the compound interacts with specific cellular targets such as enzymes or receptors involved in signaling pathways related to cancer progression and microbial resistance.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other indazole derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundModeratePresentPAK1 inhibition
Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylateHighLimitedEnzyme inhibition
6-Bromo-1H-indazole-4-carboxaldehydeModeratePresentUnknown

Properties

IUPAC Name

4,6-dibromo-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTFHDJTXYJYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646147
Record name 4,6-Dibromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-57-0
Record name 4,6-Dibromo-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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